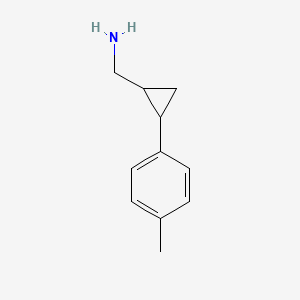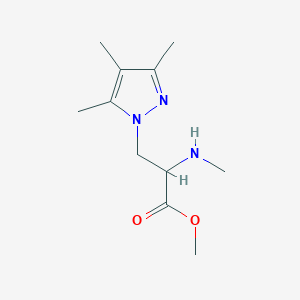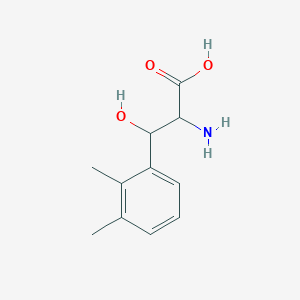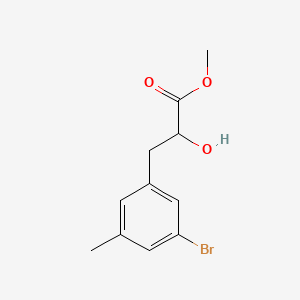
2-(3-Hydroxytetrahydrothiophen-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxytetrahydrothiophen-3-yl)acetic acid is an organic compound with the molecular formula C6H10O3S. It features a tetrahydrothiophene ring substituted with a hydroxyl group and an acetic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxytetrahydrothiophen-3-yl)acetic acid typically involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These methods often utilize large-scale reactors and optimized reaction conditions to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Hydroxytetrahydrothiophen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce esters or amides .
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxytetrahydrothiophen-3-yl)acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3-Hydroxytetrahydrothiophen-3-yl)acetic acid involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group and acetic acid moiety allow the compound to participate in hydrogen bonding and electrostatic interactions, which can influence its binding to enzymes and receptors . These interactions can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-2-(tetrahydrothiophen-3-yl)acetic acid: A structurally similar compound with similar functional groups.
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Another thiophene derivative with different substituents.
Uniqueness
2-(3-Hydroxytetrahydrothiophen-3-yl)acetic acid is unique due to its specific combination of a tetrahydrothiophene ring with a hydroxyl group and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C6H10O3S |
|---|---|
Molekulargewicht |
162.21 g/mol |
IUPAC-Name |
2-(3-hydroxythiolan-3-yl)acetic acid |
InChI |
InChI=1S/C6H10O3S/c7-5(8)3-6(9)1-2-10-4-6/h9H,1-4H2,(H,7,8) |
InChI-Schlüssel |
LIOGSDUXRIFOOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC1(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)

![2-[(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfanyl]ethan-1-aminehydrochloride](/img/structure/B13545589.png)




